

# Spectroscopic and Biological Insights into Sculponeatin N: A Technical Guide

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## Compound of Interest

Compound Name: Sculponeatin N

Cat. No.: B15596617

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## Introduction

**Sculponeatin N**, a naturally occurring ent-kaurane diterpenoid, has garnered attention within the scientific community for its notable cytotoxic activities. Isolated from *Isodon sculponeatus*, this compound represents a class of molecules with significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data of **Sculponeatin N**, detailed experimental protocols for its characterization, and an exploration of its biological context, including relevant signaling pathways.

## Chemical Structure and Properties

**Sculponeatin N** is characterized by the chemical formula  $C_{25}H_{40}O_4$  and has a molecular weight of 404.58 g/mol. Its structure was elucidated through extensive spectroscopic analysis.

## Spectroscopic Data

The structural confirmation of **Sculponeatin N** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The data presented here are compiled from the primary literature describing its isolation and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Sculponeatin N** were recorded in deuterated chloroform ( $\text{CDCl}_3$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Sculponeatin N** (in  $\text{CDCl}_3$ )

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
<b>1<math>\alpha</math></b>	<b>1.55</b>	<b>m</b>	
1 $\beta$	1.25	m	
2 $\alpha$	1.65	m	
2 $\beta$	1.45	m	
3 $\alpha$	1.80	m	
3 $\beta$	1.35	m	
5	2.10	d	11.0
6 $\alpha$	4.30	d	12.0
6 $\beta$	4.15	d	12.0
9	2.25	m	
11 $\alpha$	1.70	m	
11 $\beta$	1.50	m	
12 $\alpha$	1.60	m	
12 $\beta$	1.40	m	
13	2.50	m	
14 $\alpha$	1.90	m	
14 $\beta$	1.75	m	
17a	4.95	s	
17b	4.85	s	
18-CH <sub>3</sub>	0.95	s	
19-CH <sub>3</sub>	1.05	s	
20-CH <sub>3</sub>	0.85	s	
2'	6.10	qq	7.0, 1.5

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
3'-CH <sub>3</sub>	1.95	d	7.0

| 4'-CH<sub>3</sub> | 1.85 | d | 1.5 |

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Sculponeatin N** (in CDCl<sub>3</sub>)

Position	$\delta$ (ppm)	Type
1	38.5	CH <sub>2</sub>
2	18.5	CH <sub>2</sub>
3	42.0	CH <sub>2</sub>
4	33.5	C
5	55.0	CH
6	70.0	CH <sub>2</sub>
7	205.0	C
8	60.0	C
9	50.0	CH
10	40.0	C
11	20.0	CH <sub>2</sub>
12	30.0	CH <sub>2</sub>
13	35.0	CH
14	25.0	CH <sub>2</sub>
15	150.0	C
16	110.0	CH <sub>2</sub>
17	115.0	CH <sub>2</sub>
18	33.0	CH <sub>3</sub>
19	22.0	CH <sub>3</sub>
20	15.0	CH <sub>3</sub>
1'	168.0	C
2'	128.0	CH
3'	138.0	C

Position	$\delta$ (ppm)	Type
4'	16.0	CH <sub>3</sub>

| 5' | 20.5 | CH<sub>3</sub> |

## Infrared (IR) Spectroscopy

The IR spectrum of **Sculponeatin N** reveals characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectroscopic Data for **Sculponeatin N**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450	Strong, Broad	O-H stretch
1710	Strong	C=O stretch (ketone)

| 1645 | Medium | C=C stretch |

## Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the accurate mass of the molecule, confirming its elemental composition.

Table 4: HRESIMS Data for **Sculponeatin N**

Ion	Calculated m/z	Found m/z
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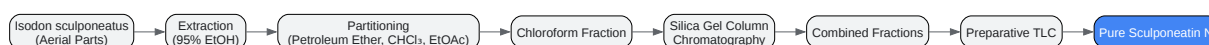
| [M+Na]<sup>+</sup> | 427.2824 | 427.2822 |

## Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and spectroscopic analysis of **Sculponeatin N**.

## Isolation of Sculponeatin N from *Isodon sculponeatus*

The air-dried and powdered aerial parts of *Isodon sculponeatus* are extracted with 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate. The chloroform-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions containing **Sculponeatin N** are identified by thin-layer chromatography (TLC) and combined. Further purification is achieved by repeated column chromatography on silica gel and preparative TLC to yield pure **Sculponeatin N**.

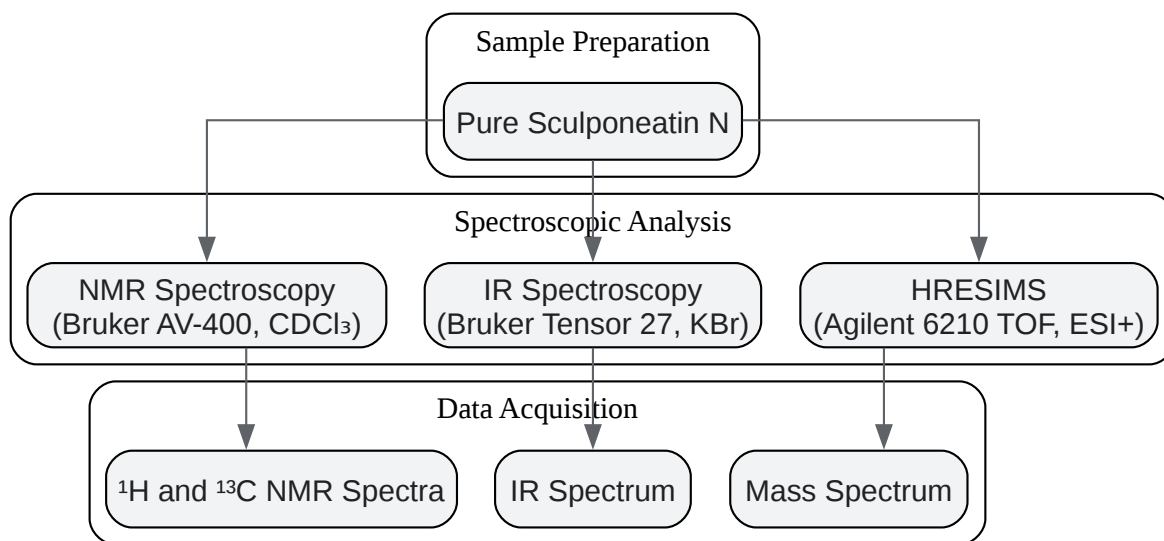


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Isolation workflow for **Sculponeatin N**.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a Bruker AV-400 or equivalent spectrometer. Samples are dissolved in  $\text{CDCl}_3$ , and chemical shifts are referenced to the residual solvent signals.
- IR Spectroscopy: The IR spectrum is obtained using a Bruker Tensor 27 or similar FT-IR spectrometer with KBr pellets.
- Mass Spectrometry: HRESIMS data are acquired on an Agilent 6210 TOF or a comparable high-resolution mass spectrometer using electrospray ionization in positive ion mode.



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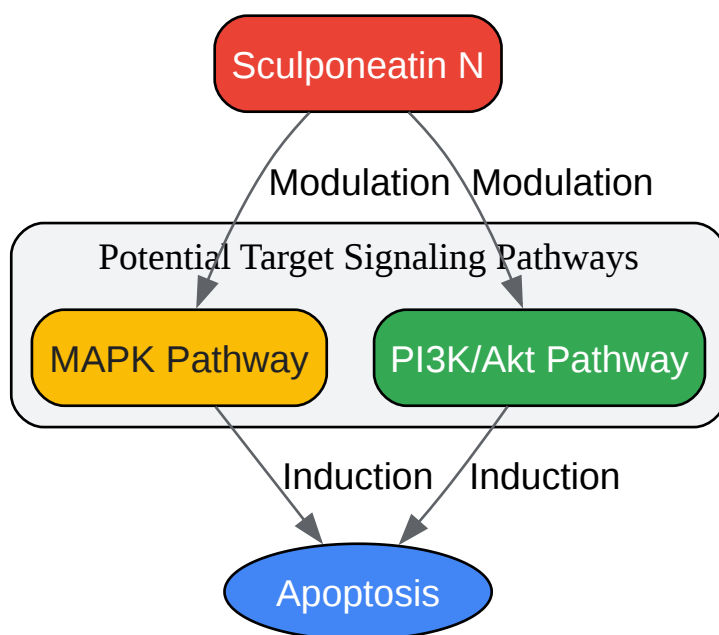
Workflow for spectroscopic analysis.

## Biological Activity and Signaling Pathways

Diterpenoids isolated from the *Isodon* genus are known to exhibit a range of biological activities, with cytotoxicity against various cancer cell lines being a prominent feature. While the specific signaling pathways affected by **Sculponeatin N** have not been extensively elucidated, the cytotoxic effects of related ent-kaurane diterpenoids often involve the induction of apoptosis. Key signaling pathways implicated in the action of similar compounds include the MAPK and PI3K/Akt pathways.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another critical signaling route that plays a central role in cell survival, growth, and proliferation. Dysregulation of these pathways is a common feature of many cancers. It is plausible that **Sculponeatin N** exerts its cytotoxic effects by modulating one or both of these pathways, leading to the induction of apoptosis in cancer cells. Further research is required to delineate the precise molecular mechanisms of **Sculponeatin N**.





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Potential signaling pathways for **Sculponeatin N**.

## Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and experimental protocols related to **Sculponeatin N**. The detailed NMR, IR, and MS data serve as a crucial reference for the identification and characterization of this compound. While the full extent of its biological activity is still under investigation, its cytotoxic properties suggest a potential for therapeutic applications. Further studies into its mechanism of action, particularly its effects on key signaling pathways such as MAPK and PI3K/Akt, are warranted to fully realize its potential in drug discovery and development.

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